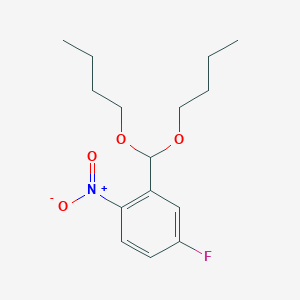
2-(Dibutoxymethyl)-4-fluoro-1-nitrobenzene
Cat. No. B8633150
M. Wt: 299.34 g/mol
InChI Key: NHDADOXWSLXLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648063B2
Procedure details


Add vinylmagnesium bromide (1 M in tetrahydrofuran, 85.2 mL, 85.2 mmol) dropwise to a solution of 2-dibutoxymethyl-4-fluoro-1-nitro-benzene (8.5 g, 28.4 mmol) in tetrahydrofuran (250 mL) at −78° C. Warm the reaction mixture −45° C. to −50° C. for 30 minutes, cool to −78° C., and add vinylmagnesium bromide (1 M in tetrahydrofuran, 85.2 mL, 85.2 mmol) dropwise. Warm the reaction mixture to −45° C. to −50° C. for 20 minutes, then add saturated aqueous ammonium chloride (300 mL). Warm the mixture to room temperature and extract with diethyl ether (200 mL×2). Wash the combined organic phases with saturated aqueous sodium chloride (400 mL×2), dry over sodium sulfate, and concentrate under reduced pressure. Dissolve the residue in tetrahydrofuran (100 mL), add 0.5 N HCl (10 mL), and stir for 20 minutes. Dilute the mixture with diethyl ether (200 mL), wash sequentially with saturated aqueous sodium bicarbonate (200 mL×3) and saturated aqueous sodium chloride (200 mL×2). Dry the organic phase over sodium sulfate and concentrate under reduced pressure. Subject the residue to silica gel chromatography, eluting with 5% to 10% ethyl acetate in hexanes to provide the desired compound as a pale yellow solid (2.6 g, 56%).





Name
Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].C(O[CH:10]([O:21]CCCC)[C:11]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=1[N+:18]([O-])=O)CCC.[Cl-].[NH4+]>O1CCCC1>[F:17][C:15]1[CH:14]=[C:13]2[C:12](=[C:11]([CH:10]=[O:21])[CH:16]=1)[NH:18][CH:2]=[CH:1]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC(C1=C(C=CC(=C1)F)[N+](=O)[O-])OCCCC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
85.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Warm the reaction mixture −45° C. to −50° C. for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Warm the reaction mixture to −45° C. to −50° C. for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Warm the mixture to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with diethyl ether (200 mL×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the combined organic phases with saturated aqueous sodium chloride (400 mL×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve the residue in tetrahydrofuran (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add 0.5 N HCl (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dilute the mixture with diethyl ether (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash sequentially with saturated aqueous sodium bicarbonate (200 mL×3) and saturated aqueous sodium chloride (200 mL×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic phase over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% to 10% ethyl acetate in hexanes
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C=CNC2=C(C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
